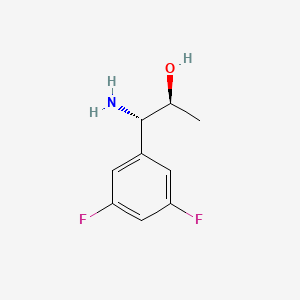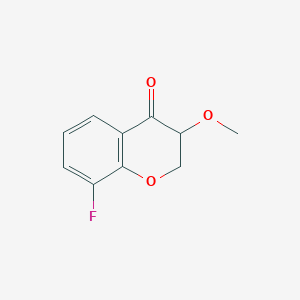
(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butoxycarbonyl chloride.
Protection of Amino Group: The amino group of pyrrolidine is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl (Boc) derivative.
Formation of Carboxylic Acid: The protected pyrrolidine is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 2-position.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography to obtain the desired (2R,4S) isomer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrrolidine derivatives.
科学的研究の応用
(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of (2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
(2R,4R)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid: A diastereomer with different stereochemistry.
(2S,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid: Another diastereomer with distinct properties.
Uniqueness
(2R,4S)-4-(((Tert-butoxycarbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its diastereomers. This uniqueness makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and bioactive compounds.
特性
分子式 |
C11H20N2O4 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7-4-8(9(14)15)12-5-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8+/m0/s1 |
InChIキー |
OWYOKFWKLQWMIL-JGVFFNPUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H](NC1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC1CC(NC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate](/img/structure/B13052903.png)


![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)


![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)
![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)
![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)


